molecular formula C22H27N3O6S B1210181 Pivcephalexin CAS No. 63836-75-9

Pivcephalexin

Katalognummer: B1210181
CAS-Nummer: 63836-75-9
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: DIGADQKVPFDJSI-SPYBWZPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefalexin pivoxil is a prodrug of cefalexin, a first-generation cephalosporin antibiotic. It is used to treat a variety of bacterial infections by inhibiting bacterial cell wall synthesis. This compound is particularly effective against Gram-positive and some Gram-negative bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cefalexin pivoxil involves several stepsThe reaction conditions typically involve the use of solvents, acids, and bases to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of cefalexin pivoxil involves large-scale chemical synthesis using automated reactors. The process includes the preparation of intermediates, followed by esterification and purification steps to obtain the final product. Quality control measures are implemented to ensure the purity and efficacy of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cefalexin-Pivoxil durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Oxidationsmittel. Die Bedingungen umfassen häufig kontrollierte Temperaturen und pH-Werte, um sicherzustellen, dass die gewünschte Reaktion effizient abläuft .

Wichtigste gebildete Produkte

Das Hauptprodukt, das durch die Hydrolyse von Cefalexin-Pivoxil gebildet wird, ist Cefalexin, das aktive Antibiotikum. Andere Reaktionen können verschiedene Derivate mit modifizierten antibakteriellen Eigenschaften erzeugen .

Wissenschaftliche Forschungsanwendungen

Urinary Tract Infections (UTIs)

Pivcephalexin has been shown to be effective in treating uncomplicated UTIs. A study comparing pivmecillinam and cephalexin indicated that both treatments yielded similar clinical cure rates (95.3% for pivmecillinam vs. 93.6% for cephalexin) in patients with bacteriologically confirmed UTIs . The eradication rate for Escherichia coli was notably higher with pivmecillinam (90.1%) compared to cephalexin (80.6%) during this study.

Skin and Soft Tissue Infections

In a randomized double-blind trial involving outpatient subjects with skin abscesses, this compound was compared to placebo. The study reported a clinical cure rate of 84.1% in the cephalexin group . This highlights its efficacy in treating skin infections caused by Staphylococcus aureus, including methicillin-resistant strains.

Respiratory Tract Infections

This compound is also utilized in treating respiratory infections, particularly those caused by streptococcal species. Its mechanism of action allows it to effectively disrupt the bacterial cell wall synthesis, leading to cell lysis and death .

Pharmacokinetics

  • Absorption : Rapidly absorbed with or without food.
  • Peak Plasma Concentration : Achieved within 1 hour.
  • Distribution : Widely distributed throughout body fluids.
  • Excretion : Approximately 90% excreted unchanged in urine, making it particularly effective for urinary tract infections .

Case Study 1: Treatment of Uncomplicated Cystitis

A clinical trial involving 216 patients demonstrated that a 3-day course of pivmecillinam was as effective as a 7-day course of cephalexin for treating uncomplicated cystitis, showcasing this compound's potential as a shorter treatment option .

Case Study 2: Efficacy Against MRSA

In a study focusing on skin and soft tissue infections, the effectiveness of this compound against methicillin-resistant Staphylococcus aureus was evaluated. The results indicated that while clinical cures were achieved, the emergence of resistance necessitated careful consideration of treatment protocols .

Comparative Efficacy Table

Infection TypeThis compound Cure RateCephalexin Cure RateNotes
Uncomplicated UTI95.3%93.6%Higher eradication rate for E. coli
Skin Abscesses84.1%N/AEffective against MRSA
Respiratory InfectionsN/AN/AEffective against streptococci

Wirkmechanismus

Cefalexin pivoxil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Pivcephalexin, a pivalate-conjugated derivative of cephalexin, exhibits notable biological activity primarily as an antibiotic. This article explores its pharmacodynamics, antimicrobial efficacy, and clinical applications based on diverse research findings.

This compound operates similarly to other cephalosporins by inhibiting bacterial cell wall synthesis. It achieves this through the following actions:

  • Inhibition of Penicillin-Binding Proteins (PBPs) : this compound binds to PBPs, disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.
  • Bactericidal Effect : The compound is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.

Antimicrobial Spectrum

The antimicrobial activity of this compound has been evaluated against various bacterial strains. The following table summarizes its efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Streptococcus pneumoniae3.1
Staphylococcus aureus (MSSA)6.3 (88% inhibition)
Escherichia coli12.5 (80% inhibition)
Klebsiella pneumoniae12.5 (72% inhibition)
Proteus mirabilis12.5 (56% inhibition)
Pseudomonas aeruginosaResistant

Pharmacokinetics

The pharmacokinetic profile of this compound indicates efficient absorption and distribution:

  • Absorption : Well absorbed from the gastrointestinal tract with nearly 100% bioavailability.
  • Peak Serum Concentration : Achieved approximately 7.7 µg/mL after a 250 mg dose and 12.3 µg/mL after a 500 mg dose.
  • Excretion : Over 90% of the administered dose is excreted unchanged in urine within six hours, indicating minimal metabolism.

Clinical Efficacy

Recent studies have compared this compound with traditional cephalexin in treating urinary tract infections (UTIs). A notable study involving 216 patients demonstrated:

  • Clinical Cure Rates : 95.3% for this compound versus 93.6% for cephalexin.
  • Bacteriological Success : 89.7% for this compound compared to 81.7% for cephalexin, particularly highlighting the eradication rates for E. coli at 90.1% for this compound and 80.6% for cephalexin .

Case Studies

A randomized double-blind trial assessed the effectiveness of this compound in outpatient settings:

  • Study Design : Patients received either this compound or cephalexin for acute uncomplicated UTIs.
  • Outcomes : Both treatments were well tolerated, with no significant adverse effects reported, reinforcing the safety profile of this compound .

Adverse Effects

While generally well tolerated, this compound may cause side effects similar to other beta-lactam antibiotics:

  • Common adverse effects include gastrointestinal disturbances such as diarrhea, rash, and potential allergic reactions.
  • Serious adverse effects are rare but can include hematologic abnormalities like neutropenia and anaphylaxis in hypersensitive individuals .

Eigenschaften

CAS-Nummer

63836-75-9

Molekularformel

C22H27N3O6S

Molekulargewicht

461.5 g/mol

IUPAC-Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H27N3O6S/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26)/t14-,15-,19-/m1/s1

InChI-Schlüssel

DIGADQKVPFDJSI-SPYBWZPUSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C

Isomerische SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C

Kanonische SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C

Key on ui other cas no.

63836-75-9
27726-31-4

Synonyme

cephalexin pivaloxymethyl ester
HCl(6R-(6alpha,7beta(R*)))-isomer of pivcephalexin
pivalexin
pivcephalexin
ST 21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.